Cas no 2354-93-0 (ethyl N-[3-(trifluoromethyl)phenyl]carbamate)

Ethyl N-[3-(trifluoromethyl)phenyl]carbamate is a fluorinated carbamate derivative characterized by the presence of a trifluoromethyl (–CF₃) group on the phenyl ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits reactivity typical of carbamates, enabling its use in amidation and coupling reactions. Its trifluoromethyl group contributes to improved binding affinity in bioactive molecules, often enhancing potency in target interactions. The ethyl ester moiety provides additional versatility for further functionalization. Suitable for research applications, this compound is handled under standard laboratory conditions, with stability under inert atmospheres recommended for long-term storage.
ethyl N-[3-(trifluoromethyl)phenyl]carbamate structure
2354-93-0 structure
Product Name:ethyl N-[3-(trifluoromethyl)phenyl]carbamate
CAS No:2354-93-0
MF:C10H10F3NO2
MW:233.187113285065
CID:281574
PubChem ID:137556
Update Time:2025-05-20

ethyl N-[3-(trifluoromethyl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,[3-(trifluoromethyl)phenyl]-, ethyl ester (9CI)
    • ethyl N-[3-(trifluoromethyl)phenyl]carbamate
    • (3-trifluoromethyl-phenyl)-carbamic acid ethyl ester
    • AC1L3AUR
    • ethoxy-N-[3-(trifluoromethyl)phenyl]carboxamide
    • ethyl (3-(trifluoromethyl)phenyl)carbamate
    • ethyl [3-(trifluoromethyl)phenyl]carbamate
    • Ethyl 3-(trifluoromethyl)carbanilate
    • Ethyl 3-(trifluoromethyl)phenylcarbamate
    • F1738-0004
    • N-< 3-Trifluormethyl-phenyl> -carbamidsaeureaethylester
    • NSC 51605
    • AKOS002221463
    • 1H-Pyrrole,2-[(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-3,5-dimethyl-
    • MFCD00018026
    • NSC-51605
    • 2354-93-0
    • Ethyl m-trifluoromethylcarbanilate
    • DTXSID10178123
    • Ethyl 3-(trifluoromethyl)phenylcarbamate #
    • 2534-93-2
    • FT-0626209
    • NSC51605
    • SCHEMBL7565660
    • DTXCID40100614
    • AG-389/13475001
    • STK447699
    • MDL: MFCD00018026
    • Inchi: 1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
    • InChI Key: PMUYMIHQAGLXJY-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(=O)OCC)(F)F

Computed Properties

  • Exact Mass: 233.0664
  • Monoisotopic Mass: 233.066363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • PSA: 38.33

ethyl N-[3-(trifluoromethyl)phenyl]carbamate Pricemore >>

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ethyl N-[3-(trifluoromethyl)phenyl]carbamate Related Literature

  • 1. An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles
    Anoop S. Singh,Dhananjay Kumar,Nidhi Mishra,Vinod K. Tiwari RSC Adv. 2016 6 84512

Additional information on ethyl N-[3-(trifluoromethyl)phenyl]carbamate

Comprehensive Guide to Ethyl N-[3-(Trifluoromethyl)Phenyl]Carbamate (CAS No. 2354-93-0)

Ethyl N-[3-(trifluoromethyl)phenyl]carbamate, with the CAS number 2354-93-0, is a specialized chemical compound widely utilized in pharmaceutical research, agrochemical development, and material science. This compound belongs to the carbamate family, characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which enhances its reactivity and stability in various applications. Researchers and industry professionals often seek information on its synthesis, properties, and potential uses, making it a topic of interest in scientific communities.

The molecular structure of ethyl N-[3-(trifluoromethyl)phenyl]carbamate includes an ethyl ester group linked to a carbamate functional group, which is further connected to a 3-(trifluoromethyl)phenyl moiety. This unique configuration contributes to its versatility in organic synthesis and drug design. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing properties, which can influence the compound's bioavailability and metabolic stability. Such characteristics make it valuable for developing pharmaceutical intermediates and agrochemical formulations.

One of the most frequently asked questions about CAS 2354-93-0 revolves around its synthesis. The compound is typically prepared through the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base. This method yields high purity ethyl N-[3-(trifluoromethyl)phenyl]carbamate, suitable for further chemical modifications. Researchers also explore alternative synthetic routes to optimize yield and reduce environmental impact, aligning with the growing demand for green chemistry practices.

In the pharmaceutical industry, ethyl N-[3-(trifluoromethyl)phenyl]carbamate serves as a key intermediate in the synthesis of bioactive molecules. Its incorporation into drug candidates can enhance their pharmacokinetic properties, such as absorption and distribution. For instance, compounds containing the trifluoromethylphenyl moiety have shown promise in targeting specific enzymes or receptors, making them relevant in the development of anti-inflammatory and anticancer agents. This aligns with current trends in personalized medicine and targeted therapies.

Beyond pharmaceuticals, CAS 2354-93-0 finds applications in agrochemicals, where it contributes to the design of novel pesticides and herbicides. The trifluoromethyl group is known to improve the efficacy of agrochemicals by increasing their resistance to degradation and enhancing their interaction with biological targets. As sustainable agriculture gains traction, researchers are investigating how derivatives of ethyl N-[3-(trifluoromethyl)phenyl]carbamate can support crop protection while minimizing environmental harm.

The market for ethyl N-[3-(trifluoromethyl)phenyl]carbamate is influenced by advancements in chemical synthesis and regulatory developments. Companies specializing in fine chemicals and custom synthesis often list this compound in their catalogs, catering to the needs of academic and industrial researchers. Recent trends indicate a rising demand for high-purity carbamates, driven by the expansion of the pharmaceutical and agrochemical sectors. Additionally, the compound's role in material science, particularly in the development of specialty polymers, is an area of growing interest.

For those working with CAS 2354-93-0, safety and handling are critical considerations. While the compound is not classified as hazardous under standard regulations, proper laboratory practices, such as the use of personal protective equipment (PPE) and adequate ventilation, are recommended. Researchers often search for MSDS (Material Safety Data Sheets) and technical specifications to ensure safe usage. Storage conditions typically involve keeping the compound in a cool, dry place away from incompatible substances.

In summary, ethyl N-[3-(trifluoromethyl)phenyl]carbamate (CAS No. 2354-93-0) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features, including the trifluoromethylphenyl group, make it a valuable building block in synthetic chemistry. As research continues to uncover new possibilities for this compound, its relevance in addressing contemporary challenges in healthcare and agriculture is expected to grow. Whether you are a chemist, researcher, or industry professional, understanding the properties and applications of CAS 2354-93-0 can provide valuable insights for your work.

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